1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one

Description

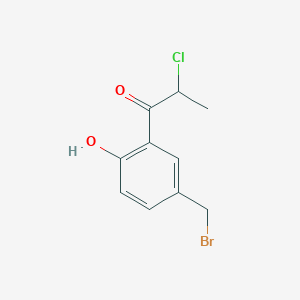

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a hydroxyphenyl core substituted with a bromomethyl group at the 5-position and a 2-chloropropan-1-one moiety. The compound’s molecular formula is C₁₀H₁₀BrClO₂, with a molecular weight of 277.54 g/mol. The bromomethyl group (CH₂Br) serves as a reactive site for nucleophilic substitution, while the hydroxyl group (-OH) enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. The chlorine atom on the propanone chain may increase acidity at the α-carbon, facilitating enolate formation in synthetic applications. This compound is structurally analogous to intermediates in pharmaceutical and agrochemical synthesis, where halogenated ketones often act as precursors for heterocycles or bioactive molecules .

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-hydroxyphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClO2/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6,13H,5H2,1H3 |

InChI Key |

LCWMEAVVMNYQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)CBr)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The hydroxyphenyl group can be oxidized to form quinones, while reduction reactions can modify the chloropropanone group.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, affecting the chloropropanone moiety.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.

Scientific Research Applications

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the hydroxyphenyl and chloropropanone groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity: The bromomethyl group in the target compound and its trifluoromethoxy analog () enables nucleophilic substitution. However, the hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the trifluoromethoxy group, which is more lipophilic and electron-withdrawing . The α-chlorine in the target compound’s propanone chain increases acidity at the α-position, facilitating enolate formation. This contrasts with non-halogenated analogs like 2'-hydroxy-3-phenylpropiophenone (), which lack such reactivity .

Aromatic System Variations :

- Thiophene-based derivatives () exhibit greater electron density due to sulfur’s polarizability, enhancing resonance stabilization. The trimethoxyphenyl group in such compounds introduces steric bulk and electron-donating effects, contrasting with the hydroxyphenyl group in the target compound .

Structural Complexity and Stability: Cyclopropane-containing analogs () exhibit high ring strain, increasing reactivity toward ring-opening reactions.

Functional Group Impact on Bioactivity :

- The bromine in the target compound and its analogs (e.g., ) may enhance binding to biological targets via halogen bonding. However, the absence of conjugated systems (e.g., α,β-unsaturated ketones in ) reduces susceptibility to Michael addition reactions .

Biological Activity

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes a bromomethyl group, a hydroxyl moiety, and a chloropropanone functional group, which may interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.55 g/mol. Its structure facilitates diverse reactivity patterns that are crucial for biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities:

- Enzyme Inhibition : The compound's ability to form covalent bonds with thiol groups in proteins suggests it could act as an enzyme inhibitor. This mechanism is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, making this compound a candidate for further exploration in combating infections.

- Antioxidant Activity : The presence of the hydroxyl group may enhance the compound's ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The bromomethyl and chloropropanone groups can react with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.

- Interaction with Biological Targets : The compound's structure allows it to bind selectively to certain biological targets, potentially modulating their functions.

Case Studies and Research Findings

A review of current literature highlights several key studies on the biological activity of related compounds:

- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Antimicrobial Testing : Research has shown that halogenated phenolic compounds exhibit antimicrobial properties against various bacterial strains. The effectiveness of these compounds indicates that this compound could be tested for similar effects .

Table 1: Summary of Biological Activities

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C10H10BrClO | Bromomethyl, Hydroxy, Chloroketone |

| 1-(5-Iodophenyl)-2-bromopropan-1-one | C9H8BrI | Iodine, Bromine |

| 4-Bromoacetophenone | C9H9BrO | Bromine, Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.